molecular formula C13H18ClNO3 B131761 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride CAS No. 84162-88-9

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride

Cat. No.: B131761
CAS No.: 84162-88-9
M. Wt: 271.74 g/mol
InChI Key: AFTKVIBPFXVQKY-UHFFFAOYSA-N
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Description

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 and a molecular weight of 271.74 g/mol. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The process is inspired by the Norrish-Yang Type II reaction, where α-hydroxy-β-lactams are generated from α-ketoamide derivatives under visible light conditions. This is followed by selective cleavage of the C (sp2)-C (sp3) bond using a Rh-complex, leading to the formation of α-acyl intermediates. These intermediates undergo sequential reactions to produce N-fused bicycles, including indolizidines .

Chemical Reactions Analysis

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a crucial building block for the synthesis of complex organic molecules and N-fused bicycles.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It plays a significant role in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antibacterial and antiviral properties.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride can be compared with other similar compounds, such as:

    (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has a similar structure but differs in its functional groups and applications.

    (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: This compound contains a bromine atom, which imparts different chemical properties and reactivity.

    (2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: This compound has a long alkyl chain, making it suitable for applications in surfactants and emulsifiers.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in scientific research and industry.

Properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-10-2-3-11(12(15)8-10)13(16)9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTKVIBPFXVQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517440
Record name (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-88-9
Record name (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask, equipped with a condenser and mechanical stirrer, was added 25.0 g of 1-acetyl-4-(2-hydroxy-4-methoxybenzoyl)piperidine and 148 ml of 6 N hydrochloric acid. The reaction mixture was stirred under reflux for 6 hrs and overnight at ambient temperature. The precipitate was collected, washed with acetone and recrystallized twice from ethanol to yield 16.70 g of product, mp, 264°-266°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step One

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